Cas no 53595-65-6 (5-bromothiophene-2-sulfonamide)
5-bromothiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 5-Bromothiophene-2-sulfonylamine
- 5-Bromo-2-thiophenesulfonamide
- 5-Bromothiophene-2-sulfonamide
- 53595-65-6
- 5-bromothiophene-2-sulphonamide
- 2-thiophenesulfonamide, 5-bromo-
- F0918-7881
- FS-1090
- Maybridge1_004885
- 5-bromo-thiophene-2-sulfonic acid amide
- 2-Bromo Thiophene-5-Sulfomamide
- B2793
- BB 0242861
- CHEMBL453143
- SY007636
- 5-Bromothiophene-2-sulfonamide, 97%
- AM100917
- FT-0620177
- AC-7516
- MFCD00067990
- SCHEMBL625352
- AKOS000115245
- EN300-01203
- EU-0099362
- CS-W002311
- DTXSID20361302
- CL1309
- 5-Bromothiophene-2-sulfonic acid amide
- 2-bromo thiophene-5-sulfonamide
- 5-bromo-thiophene-2-sulfonamide
- HMS555G01
- Z45415650
- A7796
- J-517218
- 5-bromothien-2-ylsulfonamide
- 5-Bromothiophene-2-sulfon-amide
- STL136488
- 5-bromothiophene-2-sulfonamide
-
- MDL: MFCD00067990
- Inchi: 1S/C4H4BrNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8)
- InChI Key: WXJQQLDICAOBJB-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(S1)S(N)(=O)=O
Computed Properties
- Exact Mass: 240.88700
- Monoisotopic Mass: 240.887
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 96.8A^2
Experimental Properties
- Color/Form: solid
- Density: 1.9510
- Melting Point: 139.0 to 143.0 deg-C
- Boiling Point: 386.4 ℃ at 760 mmHg
- Flash Point: 187.5℃
- Refractive Index: 1.646
- PSA: 96.78000
- LogP: 2.93910
- Solubility: Not available
- Sensitiveness: Easily absorb moisture
5-bromothiophene-2-sulfonamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
5-bromothiophene-2-sulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
5-bromothiophene-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2793-25g |
5-bromothiophene-2-sulfonamide |
53595-65-6 | 97.0%(GC&T) | 25g |
¥1225.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2793-5g |
5-bromothiophene-2-sulfonamide |
53595-65-6 | 97.0%(GC&T) | 5g |
¥280.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B718A-5g |
5-bromothiophene-2-sulfonamide |
53595-65-6 | 98% | 5g |
¥100.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B718A-25g |
5-bromothiophene-2-sulfonamide |
53595-65-6 | 98% | 25g |
¥364.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B718A-100g |
5-bromothiophene-2-sulfonamide |
53595-65-6 | 98% | 100g |
¥1128.0 | 2022-05-30 | |
| Fluorochem | 005529-1g |
5-Bromothiophene-2-sulfonamide |
53595-65-6 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 005529-5g |
5-Bromothiophene-2-sulfonamide |
53595-65-6 | 97% | 5g |
£12.00 | 2022-02-28 | |
| Fluorochem | 005529-25g |
5-Bromothiophene-2-sulfonamide |
53595-65-6 | 97% | 25g |
£31.00 | 2022-02-28 | |
| Fluorochem | 005529-500g |
5-Bromothiophene-2-sulfonamide |
53595-65-6 | 97% | 500g |
£552.00 | 2022-02-28 | |
| AstaTech | CL1309-25/G |
5-BROMO-2-THIOPHENESULFONAMIDE |
53595-65-6 | 97% | 25g |
$32 | 2023-09-15 |
5-bromothiophene-2-sulfonamide Suppliers
5-bromothiophene-2-sulfonamide Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 5-bromothiophene-2-sulfonamide
Comprehensive Overview of 5-Bromothiophene-2-sulfonamide (CAS No. 53595-65-6): Properties, Applications, and Industry Insights
5-Bromothiophene-2-sulfonamide (CAS No. 53595-65-6) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical research, agrochemical development, and material science. This sulfonamide derivative, featuring a bromothiophene backbone, has garnered significant attention due to its unique chemical properties and potential in drug discovery. Researchers frequently search for terms like "5-Bromothiophene-2-sulfonamide synthesis", "CAS 53595-65-6 applications", and "bromothiophene derivatives in medicine", reflecting its growing relevance in scientific communities.
The compound's molecular structure combines a thiophene ring with a bromine substituent and a sulfonamide group, creating a reactive scaffold for further functionalization. Its molecular weight of 256.13 g/mol and moderate solubility in polar solvents make it suitable for various synthetic pathways. Recent studies highlight its role as a key intermediate in developing enzyme inhibitors, particularly for targets like carbonic anhydrase, which aligns with trending searches such as "sulfonamide-based therapeutics 2024" and "thiophene medicinal chemistry advances".
In pharmaceutical applications, 5-Bromothiophene-2-sulfonamide serves as a precursor for biologically active molecules with potential anti-inflammatory and antimicrobial properties. The compound's electron-withdrawing bromine atom enhances its reactivity in cross-coupling reactions, a feature frequently explored in modern palladium-catalyzed transformations. This aligns with industry demands for efficient heterocyclic building blocks, as evidenced by search queries like "C-H functionalization of bromothiophenes" and "sulfonamide drug design principles".
Material scientists value CAS 53595-65-6 for its potential in developing organic semiconductors and conductive polymers. The thiophene moiety contributes to π-conjugation systems, while the sulfonamide group offers hydrogen-bonding capabilities—properties crucial for designing next-generation electronic materials. Recent publications correlate with popular searches including "thiophene-based OLED materials" and "sulfonamide functionalized polymers", demonstrating interdisciplinary interest.
Quality control of 5-Bromothiophene-2-sulfonamide typically involves HPLC analysis and spectroscopic characterization (IR, NMR, MS). Purity standards exceeding 98% are often required for research applications, addressing common purchaser concerns reflected in queries like "CAS 53595-65-6 purity specifications" and "analytical methods for sulfonamide compounds". Proper storage under anhydrous conditions at 2-8°C ensures stability, as moisture may lead to gradual decomposition.
The compound's safety profile warrants standard laboratory precautions, with current research focusing on green chemistry approaches to its synthesis. This responds to increasing searches for "sustainable heterocyclic synthesis" and "eco-friendly sulfonamide production". Recent patents disclose improved routes using catalytic bromination and microwave-assisted reactions, reducing byproduct formation compared to traditional methods.
Market analysis indicates rising demand for 53595-65-6 among contract research organizations and academic institutions, particularly in regions with strong pharmaceutical R&D sectors. Suppliers often highlight its availability in gram to kilogram quantities, addressing search trends like "bulk 5-Bromothiophene-2-sulfonamide suppliers" and "custom synthesis of brominated thiophenes". The compound's REACH compliance status further facilitates international trade.
Emerging applications include its use in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), where the sulfonamide group acts as a coordinating site. This innovation correlates with trending topics such as "functionalized MOFs for gas storage" and "sulfonamide-containing porous materials". Researchers also explore its derivatization for fluorescent probes, capitalizing on the thiophene ring's photophysical properties.
In conclusion, 5-Bromothiophene-2-sulfonamide (CAS No. 53595-65-6) represents a multifaceted compound bridging medicinal chemistry and advanced materials science. Its evolving applications respond to contemporary scientific challenges, from targeted drug delivery to organic electronics, making it a compound of enduring interest across multiple disciplines.
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